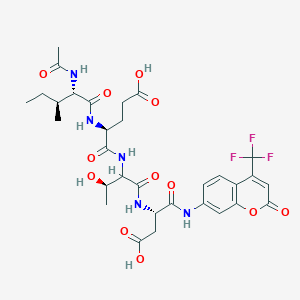

Ac-IETD-AFC

Beschreibung

Eigenschaften

CAS-Nummer |

211990-57-7 |

|---|---|

Molekularformel |

C31H38F3N5O12 |

Molekulargewicht |

729.7 g/mol |

IUPAC-Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |

InChI-Schlüssel |

CGUOWXRXLQXOKO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Synonyme |

N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Targeting the Extrinsic Apoptosis Pathway: A Technical Guide to Ac-IETD-AFC Profiling

Executive Summary

The precise delineation between extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis is a critical checkpoint in oncology drug development and immunological research. Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin) serves as the industry-standard fluorogenic substrate for quantifying Caspase-8 activity, the initiator protease of the extrinsic pathway.

This guide provides a rigorous technical framework for deploying Ac-IETD-AFC assays. Unlike colorimetric alternatives (pNA), the AFC fluorophore offers superior sensitivity and a larger Stokes shift, minimizing interference from library compounds. By following the protocols and mechanistic insights detailed below, researchers can establish self-validating assay systems that robustly distinguish initiator caspase activity from downstream executioner events.

Part 1: Mechanistic Principles

The Extrinsic Signaling Cascade

The extrinsic pathway is triggered when death ligands (e.g., FasL, TRAIL, TNF

Active Caspase-8 has two primary functions:

-

Direct Activation: Cleaving executioner Caspase-3/7 (Type I cells).

-

Mitochondrial Amplification: Cleaving BID to tBID, which engages the intrinsic pathway (Type II cells).

Substrate Chemistry: Ac-IETD-AFC

-

Peptide Sequence (IETD): The tetrapeptide Ile-Glu-Thr-Asp corresponds to the optimal cleavage recognition site for Caspase-8. The acetyl (Ac) group at the N-terminus stabilizes the peptide and enhances solubility, though it does not render the substrate fully cell-permeable for live-cell imaging; this assay is designed for cell lysates .

-

Reporter (AFC): The C-terminal 7-amino-4-trifluoromethylcoumarin is non-fluorescent when amide-bonded to the aspartic acid residue. Upon enzymatic hydrolysis by Caspase-8, free AFC is released.[4]

-

Fluorescence Physics: Free AFC exhibits an excitation maximum at 400 nm and emission at 505 nm .[4][5][6][7] This green-yellow shift is distinct from the blue emission of AMC (7-amino-4-methylcoumarin), reducing spectral overlap with transiently autofluorescent small molecules often found in drug screening libraries.

Pathway Visualization

The following diagram illustrates the extrinsic cascade and the specific intervention point of the Ac-IETD-AFC assay.

Figure 1: The extrinsic apoptosis signaling cascade showing the specific enzymatic target of the Ac-IETD-AFC substrate.

Part 2: Experimental Design & Optimization

Substrate Selection Strategy

Choosing the correct fluorophore is vital for assay signal-to-noise ratios (S/N). While AMC is common, AFC is superior for drug discovery applications due to its Stokes shift.

| Feature | Ac-IETD-AFC | Ac-IETD-AMC | Ac-IETD-pNA |

| Detection Mode | Fluorometric | Fluorometric | Colorimetric |

| Excitation/Emission | 400 nm / 505 nm | 380 nm / 460 nm | Abs 405 nm |

| Sensitivity | High (Detects <100 cells) | High | Moderate |

| Interference Risk | Low (Red-shifted) | Moderate (Blue autofluorescence) | High (Turbidity affects Abs) |

| Primary Use | HTS, Drug Screening | General Research | High-concentration samples |

Specificity and Controls

While IETD is highly specific for Caspase-8, cross-reactivity can occur with Caspase-10 and Granzyme B. Furthermore, at very high concentrations, Caspase-3 can cleave IETD. To guarantee Scientific Integrity , you must include the following controls:

-

Negative Control: Untreated cell lysate (basal activity).

-

Inhibitor Control: Lysate + Z-IETD-FMK (Specific Caspase-8 inhibitor). If signal persists, it is non-specific proteolysis.

-

Pan-Caspase Control: Lysate + Z-VAD-FMK (Confirms general caspase dependence).

Part 3: Validated Protocol

Reagent Preparation

Lysis Buffer (Store at 4°C):

-

50 mM HEPES (pH 7.4)

-

100 mM NaCl

-

0.1% CHAPS (Zwitterionic detergent preserves dimer structure)

-

1 mM EDTA[8]

-

Critical: Add 1-10 mM DTT (Dithiothreitol) immediately before use. Caspases have an active site cysteine; without DTT, oxidation will inactivate the enzyme, yielding false negatives.

Reaction Buffer (2X):

-

50 mM HEPES (pH 7.4)

-

100 mM NaCl

-

10 mM DTT (Freshly added)

-

10% Glycerol (Stabilizes the enzyme)

Substrate Stock:

-

Dissolve Ac-IETD-AFC in DMSO to 10 mM.[9] Store at -20°C, protected from light.

Step-by-Step Workflow

This protocol assumes a 96-well microplate format.

-

Induction: Treat cells (e.g., Jurkat, HeLa) with apoptotic inducer (e.g., 50 ng/mL Anti-Fas mAb or TRAIL) for the desired time course (usually 2–6 hours for extrinsic pathway).

-

Lysis:

-

Harvest

cells.[5] -

Wash with ice-cold PBS.

-

Resuspend in 50 µL chilled Lysis Buffer .

-

Incubate on ice for 10–20 minutes.

-

Centrifuge at 10,000 x g for 1 min to pellet debris. Transfer supernatant to a fresh tube.

-

-

Protein Quantification: Normalize samples using a Bradford or BCA assay (ensure compatibility with DTT).

-

Assay Setup:

-

Sample: 50 µL Cell Lysate (containing 50–200 µg protein).[5]

-

Buffer: 50 µL 2X Reaction Buffer (with DTT).

-

Substrate: Add 5 µL of 1 mM Ac-IETD-AFC (Final conc: 50 µM).

-

-

Incubation: Incubate at 37°C for 1–2 hours.

-

Measurement: Read fluorescence on a microplate reader.

Workflow Diagram

Figure 2: Operational workflow for the Ac-IETD-AFC Caspase-8 activity assay.

Part 4: Data Analysis & Troubleshooting

Calculating Relative Activity

To determine the Fold-Change in Caspase-8 activity:

-

RFU: Relative Fluorescence Units.[11]

-

Blank: Buffer + Substrate (No lysate).

Troubleshooting Guide

-

High Background: Often caused by old substrate (spontaneous hydrolysis). Check the "Blank" well. If high, prepare fresh substrate stock.

-

No Signal in Positive Control: Check DTT. Reducing agents oxidize over time. Always add DTT fresh to the lysis and reaction buffers.

-

Non-Linear Kinetics: If the fluorescence plateaus early, the substrate is depleted. Dilute the lysate or reduce incubation time.

References

-

Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Link

-

Stennicke, H. R., & Salvesen, G. S. (1997). Biochemical characteristics of caspases-3, -6, -7, and -8.[8][12] Journal of Biological Chemistry, 272(41), 25719-25723. Link

-

MedChemExpress. (n.d.). Ac-IETD-AFC Product Information and Spectra. MedChemExpress Technical Data. Link

-

Promega Corporation. (n.d.). Caspase-Glo® 8 Assay Technical Bulletin. Promega Protocols. Link

-

UBPBio. (n.d.). Ac-IETD-AFC Protocol and Application Notes. UBPBio Datasheet. Link

Sources

- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 5. intlab.org [intlab.org]

- 6. apexbt.com [apexbt.com]

- 7. cephamls.com [cephamls.com]

- 8. biorxiv.org [biorxiv.org]

- 9. ubpbio.com [ubpbio.com]

- 10. ubpbio.com [ubpbio.com]

- 11. anaspec.com [anaspec.com]

- 12. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-IETD-AFC Discovery and Development for Caspase Assays

Executive Summary & Mechanistic Core

Ac-IETD-AFC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin) represents a gold-standard fluorogenic substrate for the quantification of Caspase-8 (FLICE) activity. Its development was driven by the necessity to distinguish the initiator caspase (Caspase-8) from downstream executioners (Caspase-3/7) during the extrinsic apoptotic signaling cascade.

The utility of Ac-IETD-AFC rests on two chemical pillars:

-

Peptide Specificity: The IETD tetrapeptide sequence is highly selective for the Caspase-8 active site, derived from the cleavage site of its physiological substrate, Pro-Caspase-3.

-

Fluorogenic Shift: The AFC fluorophore, upon enzymatic cleavage, exhibits a large Stokes shift and red-shifted emission compared to its predecessor AMC, reducing interference from cellular autofluorescence and UV-absorbing compounds.

Mechanistic Pathway Diagram

The following diagram illustrates the Extrinsic Apoptosis Pathway, highlighting the precise point where Ac-IETD-AFC acts as a surrogate substrate for active Caspase-8.

Caption: The Extrinsic Pathway showing Caspase-8 activation at the DISC complex and its parallel action on the synthetic Ac-IETD-AFC substrate.

The Chemistry of Specificity: Discovery of IETD

The development of Ac-IETD-AFC was not random; it was the result of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) .

The Thornberry Study

In pivotal work by Thornberry et al. (1997), researchers profiled the substrate specificity of caspases.[1] They determined that while most caspases require an Aspartic acid (Asp/D) at the P1 position, the P4 position dictates specificity among caspase subfamilies.

-

Group I (Inflammatory, e.g., Caspase-1): Prefers bulky hydrophobic residues at P4 (e.g., W EHD).

-

Group II (Executioner, e.g., Caspase-3/7): Prefers Aspartic acid at P4 (e.g., D EVD).

-

Group III (Initiator, e.g., Caspase-8): Prefers branched aliphatic residues at P4 (e.g., I ETD or L ETD).

The sequence IETD (Ile-Glu-Thr-Asp) was identified as the optimal recognition motif for Caspase-8, mimicking the cleavage site between the large and small subunits of Pro-Caspase-3.

Comparative Specificity Table

The following table highlights why IETD is chosen over other substrates for Caspase-8 assays.

| Substrate Sequence | Primary Target | Caspase-8 Recognition | Notes |

| Ac-IETD-AFC | Caspase-8 | High | Optimal P4 (Ile) fit for Caspase-8 pocket. |

| Ac-DEVD-AFC | Caspase-3/7 | Low | P4 (Asp) is strongly preferred by Casp-3, not Casp-8. |

| Ac-WEHD-AFC | Caspase-1 | Very Low | P4 (Trp) is too bulky for Caspase-8. |

| Ac-LEHD-AFC | Caspase-9 | Moderate | Leucine (L) at P4 is similar to Isoleucine (I); some cross-reactivity exists. |

Critical Insight: While IETD is highly specific, high concentrations of active Caspase-3 can cross-react with IETD. Therefore, robust validation often requires the use of a specific inhibitor (e.g., Z-IETD-FMK) to confirm the signal source.

Fluorophore Physics: AFC vs. AMC

Early caspase assays utilized AMC (7-amino-4-methylcoumarin). However, AFC (7-amino-4-trifluoromethylcoumarin) has largely superseded AMC in high-sensitivity applications.

The Trifluoromethyl Advantage

The substitution of the methyl group (AMC) with a trifluoromethyl group (AFC) fundamentally alters the electron density of the coumarin ring.

-

Electronic Effect: The electron-withdrawing

group lowers the pKa of the amine leaving group. This makes the peptide-AFC bond slightly more labile to enzymatic attack, potentially increasing -

Spectral Shift: The modification induces a bathochromic shift (red shift).

-

Excitation: ~400 nm (AFC) vs. ~360 nm (AMC).

-

Emission: ~505 nm (AFC) vs. ~440 nm (AMC).

-

Why this matters for Drug Development

-

Library Screening: Many small molecule drugs fluoresce in the UV/blue region (350-450 nm). AMC's emission overlaps with this "autofluorescence," leading to false positives. AFC emits in the green (~505 nm), significantly improving the Signal-to-Noise (S/N) ratio.

-

Plasticware Compatibility: Excitation at 400 nm avoids the UV excitation of polystyrene plates, further reducing background noise.

Assay Development & Optimization Protocols

This section details a self-validating protocol for measuring Caspase-8 activity in cell lysates.

Buffer Composition & Causality

The assay buffer is not merely a solvent; every component plays a thermodynamic or kinetic role.

| Component | Concentration | Function/Causality |

| HEPES (pH 7.4) | 20-50 mM | Maintains physiological pH. Caspases are cysteine proteases with a pKa ~6-7; deviation reduces |

| NaCl | 100 mM | Mimics physiological ionic strength to maintain enzyme conformation. |

| CHAPS | 0.1% (w/v) | Zwitterionic detergent. Essential to prevent enzyme aggregation and stabilize the active heterotetramer without denaturing it. |

| DTT | 10 mM | CRITICAL. Caspases have an active site Cysteine (-SH). DTT prevents oxidation to disulfides (-S-S-), which irreversibly inactivates the enzyme. |

| EDTA | 1 mM | Chelates divalent cations ( |

| Sucrose | 10% | (Optional) Stabilizes protein structure during freeze/thaw cycles. |

Step-by-Step Experimental Workflow

Caption: Standard workflow for fluorometric Caspase-8 detection from cell culture samples.

Protocol Steps:

-

Induction: Treat cells (e.g., Jurkat, HeLa) with extrinsic pathway inducers (FasL, TRAIL, or TNF

+ Cycloheximide). -

Lysis: Resuspend

cells in 50 µL chilled Lysis Buffer. Incubate on ice for 10-20 mins.-

Note: Do not vortex vigorously; shear stress can denature caspases.

-

-

Clarification: Centrifuge at 10,000 x g for 1 min. Transfer supernatant to a fresh tube.

-

Reaction Assembly:

-

In a black 96-well plate (to absorb stray light), add 50 µL of Cell Lysate.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT added fresh).

-

Add Ac-IETD-AFC to a final concentration of 50 µM (saturation conditions).

-

-

Kinetic Read: Immediately place in a pre-warmed (37°C) fluorometer. Read every 2-5 minutes for 1-2 hours.

-

Why Kinetic? Endpoint reads can suffer from substrate depletion or non-linear artifacts. The slope of the linear phase (RFU/min) is the true measure of activity.

-

Troubleshooting & Validation (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the assay must include internal controls that validate the signal source.

The "Inhibitor Check"

If a signal is observed, is it truly Caspase-8?

-

Experiment: Run a parallel well containing the lysate + Ac-IETD-AFC + Z-IETD-FMK (Irreversible Inhibitor).

-

Result: The signal in the inhibitor well must be reduced by >90%. If fluorescence persists, it indicates non-specific protease activity (background).

Linearity & Substrate Depletion

-

Issue: If the signal plateaus early, the substrate is depleted.

-

Solution: Dilute the lysate or increase substrate concentration. The reaction must remain zero-order with respect to substrate (i.e.,

) to accurately reflect enzyme concentration.

The "Free AFC" Standard Curve

RFU (Relative Fluorescence Units) are arbitrary and instrument-dependent.

-

Protocol: Create a serial dilution of free AFC (not the peptide) in the Assay Buffer.

-

Output: Convert RFU/min into pmol AFC released/min/mg protein. This allows for inter-lab comparison.

References

-

Thornberry, N. A., et al. (1997).[1] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

-

Nicholson, D. W., et al. (1995).[2] Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis.[2][3] Nature, 376, 37-43.

-

Sigma-Aldrich (Merck). Caspase 8 Assay Kit, Fluorimetric - Technical Bulletin.

-

AAT Bioquest. Ac-IETD-AFC Chemical Properties & Spectra.

-

Stennicke, H. R., & Salvesen, G. S. (2000). Caspases: preparation and characterization. Methods in Enzymology, 322, 91-100.

Sources

An In-depth Technical Guide to Ac-IETD-AFC: A Fluorogenic Substrate for Initiator Caspase-8

Executive Summary

This guide provides a comprehensive technical overview of Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC). It is a fluorogenic substrate primarily designed to assay the enzymatic activity of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. We will delve into the substrate's mechanism, specificity, and cross-reactivity. Furthermore, this document offers detailed, field-proven protocols for its application in both purified enzyme systems and cell-based assays. Finally, it addresses crucial aspects of data interpretation, experimental validation, and troubleshooting to ensure the generation of robust and reliable data for researchers in apoptosis, cancer biology, and drug development.

Introduction: Caspases and the Extrinsic Pathway of Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] The process is executed by a family of cysteine-aspartic proteases known as caspases.[2] These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.

There are two major pathways leading to caspase activation: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[3][4][5] Ac-IETD-AFC is specifically relevant to the extrinsic pathway . This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[3][4] This ligation event triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8.[6][7] The aggregation of multiple procaspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their proximity-induced auto-activation through dimerization and self-cleavage.[1][7]

Once activated, caspase-8 acts as the apex initiator, propagating the apoptotic signal by two main routes:

-

Direct activation of effector caspases: Such as caspase-3 and -7, which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]

-

Amplification via the intrinsic pathway: Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid.[3][4] tBid then translocates to the mitochondria, inducing the release of cytochrome c and triggering the activation of the initiator caspase-9 and subsequent downstream events.[1][6]

Given its central role in initiating the extrinsic pathway, the measurement of caspase-8 activity is a critical indicator of this specific mode of apoptosis.

Ac-IETD-AFC: A Tool for Quantifying Caspase-8 Activity

Chemical Structure and Mechanism of Action

Ac-IETD-AFC is a synthetic tetrapeptide, Ac-Ile-Glu-Thr-Asp, conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).[8][9] The tetrapeptide sequence "IETD" mimics the cleavage site recognized by caspase-8.[2][3]

In its intact form, the substrate is non-fluorescent (or exhibits very low basal fluorescence). When the substrate is cleaved by an active caspase between the aspartic acid (D) and the AFC moiety, the AFC is liberated.[8][10] Free AFC is highly fluorescent and can be detected using a spectrofluorometer, with a typical excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[8][11][12] The rate of increase in fluorescence is directly proportional to the enzymatic activity of caspase-8 in the sample.

Caption: Mechanism of Ac-IETD-AFC cleavage by Caspase-8.

Specificity and Cross-Reactivity

While Ac-IETD-AFC is predominantly used as a caspase-8 substrate, it's crucial for scientific integrity to acknowledge its potential for cross-reactivity. The IETD sequence is preferentially recognized by caspase-8, but other proteases can also cleave it, albeit often with lower efficiency.[2]

| Protease | Recognition | Notes |

| Caspase-8 | High | Primary target; used to define extrinsic pathway activation. |

| Caspase-10 | Moderate-High | Structurally similar to caspase-8 and also recruited to the DISC. Ac-IETD-AFC is also considered a substrate for caspase-10.[11][13] |

| Granzyme B | Moderate | A serine protease from cytotoxic T cells that can also initiate apoptosis. It is known to cleave substrates after aspartic acid and recognizes the IETD sequence.[11][13][14][15][16] |

| Caspase-3 | Low | While the optimal sequence for caspase-3 is DEVD, some low-level cleavage of IETD may occur, especially at high enzyme concentrations.[13] |

Expert Insight: The potential for Granzyme B cross-reactivity is a critical consideration in studies involving immune-mediated cell death. When interpreting results from co-culture experiments with T-cells or NK cells, the observed "caspase-8-like" activity could be a composite of both caspase-8 and Granzyme B activity. The use of specific inhibitors is essential for dissecting these contributions.

Experimental Applications & Protocols

Self-Validating System: The Importance of Controls

To ensure trustworthiness, every experiment must be a self-validating system. This is achieved through the judicious use of controls.

-

Negative Control: A sample from non-apoptotic cells or a reaction buffer blank to determine baseline fluorescence.

-

Positive Control: Lysate from cells treated with a known inducer of extrinsic apoptosis (e.g., FasL, TRAIL) or purified recombinant active caspase-8.[8]

-

Inhibitor Control: A parallel reaction pre-incubated with a specific caspase-8 inhibitor. This is the most critical control to confirm that the measured activity is indeed from caspase-8. Z-IETD-FMK is a potent, irreversible, and cell-permeable inhibitor ideal for this purpose.[2][6] An alternative reversible inhibitor is Ac-IETD-CHO.[8][17]

Protocol: In Vitro Caspase-8 Activity Assay (Purified Enzyme)

This protocol is designed for measuring the activity of purified recombinant caspase-8 and for screening potential inhibitors.

Materials:

-

Purified, active recombinant Caspase-8.[8]

-

Ac-IETD-AFC Substrate: Reconstitute lyophilized powder in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light and repeated freeze-thaw cycles.[8][11]

-

Caspase-8 Inhibitor (e.g., Z-IETD-FMK): Stock solution in DMSO.

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% Sucrose, pH 7.2.[8]

-

96-well black microplate, suitable for fluorescence measurements.

-

Fluorometric plate reader with filters for Ex/Em = 400/505 nm.

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of Assay Buffer.

-

Set Up Reactions: In a 96-well plate, prepare the following reactions (example volumes for a 100 µL final volume):

-

Blank (Substrate Only): 99 µL Assay Buffer + 1 µL Ac-IETD-AFC stock (final concentration 10-50 µM).

-

Enzyme Activity: X µL Assay Buffer + Y µL Caspase-8 + 1 µL Ac-IETD-AFC stock.

-

Inhibitor Control: X µL Assay Buffer + Y µL Caspase-8. Incubate with inhibitor (e.g., 1 µL Z-IETD-FMK) for 15-30 minutes at 37°C. Then, add 1 µL Ac-IETD-AFC stock.

-

-

Initiate Reaction: The reaction is initiated by the addition of the substrate.

-

Data Acquisition: Immediately place the plate in the fluorometer, pre-warmed to 37°C. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).[11] Alternatively, for an endpoint assay, incubate the plate at 37°C for 1 hour and then measure the final fluorescence.[8]

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

For kinetic data, determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time plot.

-

Compare the rate of the enzyme activity sample to the inhibitor control. A significant reduction in the rate confirms caspase-8 specific activity.

-

Protocol: Cell-Based Caspase-8 Activity Assay (Cell Lysates)

This protocol measures endogenous caspase-8 activity in cells undergoing apoptosis.

Materials:

-

Cultured cells (adherent or suspension).

-

Apoptosis-inducing agent (e.g., anti-Fas antibody, clone CH-11 for Jurkat cells).[2]

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Keep on ice.

-

Ac-IETD-AFC Substrate and Assay Buffer (as described in 3.2).

-

Protein quantification assay (e.g., BCA).[18]

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.

-

Harvest Cells:

-

Suspension cells: Pellet 1-5 million cells by centrifugation (e.g., 400 x g, 5 min, 4°C).

-

Adherent cells: Scrape cells, then pellet by centrifugation.

-

-

Prepare Lysate: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Lyse Cells: Incubate on ice for 10-15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

-

Quantify Protein: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Set Up Assay: In a 96-well plate, add 20-50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer. Prepare wells for each condition (e.g., untreated, treated, treated + inhibitor).

-

Add Assay Mix: Prepare a 2X Assay Mix by combining 2X Assay Buffer with the Ac-IETD-AFC substrate (to a final concentration of 50 µM). Add 50 µL of this mix to each well containing lysate.[19]

-

Incubate and Read: Incubate the plate at 37°C, protected from light. Read fluorescence at multiple time points (e.g., 30, 60, 90, 120 minutes) or kinetically.

-

Analyze Data: Subtract background fluorescence and normalize the activity to the protein concentration. Express results as fold-change in activity compared to the untreated control.

Caption: The Extrinsic Apoptosis Pathway initiated by Caspase-8.

Conclusion

Ac-IETD-AFC is a robust and widely used tool for the sensitive detection of caspase-8 activity. Its utility spans from basic research into the mechanisms of apoptosis to high-throughput screening for novel therapeutics targeting the extrinsic pathway. However, as with any scientific tool, its effective use demands a thorough understanding of its mechanism, specificity, and limitations. By employing the detailed protocols and self-validating control strategies outlined in this guide, researchers can ensure the generation of high-quality, interpretable data, thereby advancing our understanding of programmed cell death.

References

-

Z-IETD-FMK (Caspase-8/FLICE inhibitor). (n.d.). MBL International. Retrieved February 22, 2026, from [Link]

-

Caspase-8 – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

-

SnapShot: Extrinsic Apoptosis Pathways. (2008). Cell. Retrieved February 22, 2026, from [Link]

-

Extrinsic apoptosis pathway initiated by caspase-8. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Caspase-8: regulating life and death. (2014). Oncogene. Retrieved February 22, 2026, from [Link]

-

Ac-IIe-Glu-Thr-Asp-AFC (Ac-IETD-AFC). (n.d.). UBPBio. Retrieved February 22, 2026, from [Link]

-

Caspase Protocols in Mice. (2015). Methods in Molecular Biology. Retrieved February 22, 2026, from [Link]

-

Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. (2019). Bioconjugate Chemistry. Retrieved February 22, 2026, from [Link]

-

Instructions for Using Caspase Substrates and Inhibitors. (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]

-

Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease. (2013). ACS Chemical Biology. Retrieved February 22, 2026, from [Link]

-

Granzyme B-dependent proteolysis acts as a switch to enhance the pro-inflammatory activity of IL-1α. (2007). Proceedings of the National Academy of Sciences. Retrieved February 22, 2026, from [Link]

-

CasPASE™ Apoptosis Fluorometric Assay with Cell Lysate. (2016, June 30). Protocols.io. Retrieved February 22, 2026, from [Link]

-

The cytotoxic cell protease granzyme B initiates apoptosis in a cell-free system by proteolytic processing and activation of the ICE/CED-3 family protease, CPP32, via a novel two-step mechanism. (1996). The EMBO Journal. Retrieved February 22, 2026, from [Link]

Sources

- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 2. sanbio.nl [sanbio.nl]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Z-IETD-FMK | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 9. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. ubpbio.com [ubpbio.com]

- 12. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Granzyme B-dependent proteolysis acts as a switch to enhance the pro-inflammatory activity of IL-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

Technical Guide: Fluorometric Caspase Activity Assays in Drug Discovery

Executive Summary

This guide details the biophysical principles, experimental design, and validation protocols for fluorometric caspase activity assays. Intended for drug development professionals, it moves beyond basic kit instructions to address the "black box" of assay mechanics. We focus on synthetic peptide substrates (AMC, AFC, R110) used in high-throughput screening (HTS) and lead optimization, providing a standardized framework for quantifying apoptosis with high Z-factor reliability.

Part 1: Mechanistic Principles & Substrate Physics

The Fluorogenic Switch

Unlike colorimetric assays (pNA) which suffer from low sensitivity, fluorometric assays utilize a "fluorogenic switch" mechanism. A synthetic peptide mimicking the caspase cleavage site (e.g., DEVD) is covalently linked to a fluorophore.[1]

In the intact state, the fluorophore's aromatic electron system is electronically modified by the peptide bond, suppressing fluorescence (quenching) or shifting its absorption spectrum. Upon enzymatic hydrolysis of the peptide-fluorophore bond by the caspase cysteine active site, the fluorophore is released, restoring its full quantum yield.

Substrate Selection: The Signal-to-Noise Ratio

Selecting the correct fluorophore is the single most critical decision in assay design. It dictates sensitivity and susceptibility to "false hits" from library autofluorescence.

Table 1: Comparative Physics of Common Fluorophores

| Fluorophore | Full Name | Excitation / Emission (nm) | Sensitivity | Primary Utility | Limitations |

| AMC | 7-Amino-4-methylcoumarin | 380 / 460 (UV/Blue) | Moderate | Routine Benchwork | High Interference: Many drug compounds fluoresce in UV/Blue, causing false positives. |

| AFC | 7-Amino-4-trifluoromethylcoumarin | 400 / 505 (Blue/Green) | High | Kinetic Assays | Steric Hindrance: Large CF3 group can slightly alter enzyme kinetics ( |

| R110 | Rhodamine 110 | 496 / 520 (Green) | Ultra-High | HTS / Drug Screening | Two-Step Cleavage: Bis-substituted (two peptides per dye). Requires longer incubation for full release. |

Caspase Specificity Profiles

Caspases recognize tetrapeptide motifs. While there is overlap, specificity is driven by the P4 position (4th amino acid from the cleavage site).

-

Caspase-8 (Extrinsic Initiator): IETD (Ile-Glu-Thr-Asp).

-

Caspase-9 (Intrinsic Initiator): LEHD (Leu-Glu-His-Asp).

Critical Insight: Caspase-3 and -7 share the DEVD specificity.[2][3] To distinguish them, one must use selective inhibitors (e.g., specific Casp-3 inhibitors vs. Casp-7) or upstream genetic knockouts, as no fluorogenic substrate perfectly differentiates them [1].

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the cleavage kinetics and the "unmasking" of the fluorophore.

Figure 1: Mechanism of fluorogenic caspase activation. The enzyme targets the aspartic acid (D) at the P1 position, releasing the fluorophore.

Part 3: Optimized Experimental Protocol (Lysate-Based)

This protocol is designed for a 96-well plate format using cell lysates. This method is preferred over "live-cell" add-and-read reagents when precise normalization to total protein is required.

Reagents & Buffer Composition

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 0.1 mM EDTA.

-

Why CHAPS? It is a zwitterionic detergent that preserves the enzymatic confirmation of caspases better than SDS or Triton X-100.

-

Why DTT? Caspases possess an active site cysteine. Without a reducing agent (DTT or

-ME), the active site oxidizes and inactivates. Always add DTT fresh.

-

-

Substrate Stock: 10 mM Ac-DEVD-AMC in DMSO.

Step-by-Step Workflow

-

Cell Treatment: Treat cells (

cells/sample) with apoptosis inducer (e.g., Staurosporine) and Vehicle Control (DMSO) for the desired time (usually 4–24 hours). -

Harvest & Lysis:

-

Collect cells (spin down suspension cells; scrape adherent cells).

-

Wash 1x with ice-cold PBS.

-

Resuspend in 50 µL ice-cold Lysis Buffer .

-

Incubate on ice for 10–20 minutes.

-

-

Clarification: Centrifuge at

for 1 minute to pellet debris. Transfer supernatant to a fresh tube. -

Protein Quantification: Quantify protein (Bradford or BCA). Note: High DTT interferes with BCA; use Bradford or ensure DTT is compatible.

-

Assay Setup (Black 96-well plate):

-

Sample: 20–50 µg of cytosolic protein (adjusted to 50 µL volume).

-

Reaction Buffer: 50 µL of 2X Reaction Buffer (containing 10 mM DTT and 100 µM substrate). Final substrate concentration: 50 µM.

-

Negative Control: Untreated cell lysate.

-

Specificity Control: Induced lysate + 10 µM Z-VAD-FMK (Pan-caspase inhibitor).

-

-

Incubation: Incubate at 37°C for 1–2 hours in the dark.

-

Measurement: Read fluorescence (e.g., Ex 380 / Em 460 for AMC).

Part 4: Data Analysis & Validation (H3)

Calculating Specific Activity

Raw RFU (Relative Fluorescence Units) values are arbitrary. To compare across experiments, convert RFU to product concentration using a standard curve of free AMC (or R110).

Where "Slope" is derived from the AMC standard curve (RFU/µM).

HTS Validation: The Z-Factor

For drug screening, the assay robustness is defined by the Z-factor [2].[4][5] A Z-factor between 0.5 and 1.0 indicates an excellent assay.

- : Standard deviation of positive (apoptotic) and negative (vehicle) controls.

- : Mean of positive and negative controls.

Validation Workflow Diagram

Figure 2: Validation hierarchy for establishing a robust caspase assay.

Part 5: Troubleshooting & Common Pitfalls

-

Inner Filter Effect:

-

Issue: Test compounds are colored (e.g., yellow/orange) and absorb the excitation or emission light of the fluorophore.

-

Solution: Use R110 (Green/Red region) instead of AMC (Blue region) to shift away from common small-molecule absorbance spectra [3].

-

-

DTT Oxidation:

-

Issue: Loss of signal despite apoptosis.

-

Cause: DTT in the buffer oxidized over time.

-

Fix: Store DTT as a frozen 1M stock and add to the buffer immediately before use.

-

-

R110 Kinetics:

-

Issue: Non-linear kinetics in early time points.

-

Cause: R110 is bis-substituted. Caspase must cleave both sides to release the fully fluorescent dye. The intermediate mono-amide has lower fluorescence.

-

Fix: Measure endpoint (1–2 hours) rather than initial velocity for R110, or use mono-substituted substrates if available.

-

References

-

Thornberry, N. A., et al. (1997).[6][7][8] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry.[6][7]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[9] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[4][5][9][10] Journal of Biomolecular Screening.

-

Cai, H., et al. (2001). N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. anaspec.com [anaspec.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. abpbio.com [abpbio.com]

- 4. data.broadinstitute.org [data.broadinstitute.org]

- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

Methodological & Application

Application Notes & Protocols: Kinetic Analysis of Caspase-8 Activity using Ac-IETD-AFC

Abstract

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, activated following the engagement of death receptors on the cell surface. Its enzymatic activity serves as a key indicator of apoptosis induction through this pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a kinetic assay to measure caspase-8 activity in cell lysates using the fluorogenic substrate Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC). We detail the underlying principles, provide step-by-step protocols for sample preparation and data acquisition, and offer insights into data analysis and experimental design to ensure robust and reliable results.

Introduction: The Role of Caspase-8 in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells. The process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[2]

Caspase-8 is a primary initiator caspase in the extrinsic apoptosis pathway.[3] This pathway is triggered by extracellular death ligands (e.g., FasL, TNF-α) binding to their corresponding death receptors on the cell surface.[4] This ligation event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8 molecules, forming the Death-Inducing Signaling Complex (DISC).[5] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation through proteolytic cleavage.[2][4]

Once activated, caspase-8 propagates the apoptotic signal through two main branches:

-

Direct activation of effector caspases: Caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and -7, which then dismantle the cell by cleaving vital cellular proteins.[2]

-

Amplification via the intrinsic pathway: Caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria, triggering the release of cytochrome c and initiating the intrinsic apoptotic pathway, leading to the activation of caspase-9.[6]

Given its pivotal role, the precise measurement of caspase-8 activity is fundamental to studying drug-induced apoptosis, characterizing signaling pathways, and screening for modulators of the extrinsic pathway.

Principle of the Fluorometric Assay

This kinetic assay quantifies caspase-8 activity based on the enzymatic cleavage of a specific peptide substrate, Ac-IETD-AFC.

The substrate consists of:

-

Ac-IETD: A tetrapeptide sequence (Ile-Glu-Thr-Asp) that is preferentially recognized and cleaved by caspase-8.[1][7]

-

AFC (7-Amino-4-trifluoromethylcoumarin): A fluorescent reporter molecule attached to the C-terminus of the peptide.

In its intact state, the AFC fluorophore is quenched and non-fluorescent. When active caspase-8 is present in the sample (e.g., a cell lysate), it cleaves the substrate specifically after the aspartate residue.[8] This cleavage event releases the AFC moiety, which exhibits strong fluorescence when excited with light at ~400 nm, with an emission peak at ~505 nm.[8][9][10]

The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of caspase-8 in the sample. A kinetic measurement (reading fluorescence over time) is superior to a single endpoint reading as it provides the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity under specific conditions.

Materials and Reagents

| Reagent / Equipment | Recommended Specifications / Vendor | Purpose |

| Substrate | Ac-IETD-AFC (e.g., Abcam, MedChemExpress) | Fluorogenic substrate for caspase-8.[11] |

| Inhibitor | Z-IETD-FMK (e.g., Selleck Chemicals, MCE) | Specific, irreversible inhibitor for confirming caspase-8 activity.[12][13] |

| Positive Control | Recombinant Active Caspase-8 | To validate assay setup and reagent integrity. |

| Cell Lysis Buffer | 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4 | To lyse cells and release active caspases. |

| Assay Buffer | 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.4 | To provide optimal conditions for caspase-8 activity. |

| Protein Assay Reagent | Bradford or BCA Protein Assay Kit | To normalize caspase activity to total protein concentration. |

| Microplate Reader | Fluorescence reader with kinetic capability | To measure fluorescence over time (Ex: 400 nm, Em: 505 nm). |

| Microplates | Opaque, black, 96-well flat-bottom plates | To minimize background fluorescence and light scattering. |

| General Lab Equipment | Calibrated pipettes, microcentrifuge, ice bucket, etc. | Standard laboratory procedures. |

Scientist's Note (E-E-A-T): The inclusion of Dithiothreitol (DTT) in the buffers is critical. Caspases are cysteine proteases, and the cysteine residue in their active site must remain in a reduced state for full enzymatic activity. DTT is a reducing agent that prevents oxidation and inactivation of the enzyme during the assay.[14]

Detailed Experimental Protocols

4.1 Reagent Preparation

-

Cell Lysis Buffer: Prepare fresh or from a concentrated stock. Immediately before use, add DTT to a final concentration of 1 mM. Keep on ice.

-

Assay Buffer: Prepare fresh or from a concentrated stock. Immediately before use, add DTT to a final concentration of 2 mM.

-

Ac-IETD-AFC Substrate (10 mM Stock): Reconstitute the lyophilized substrate in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.

-

Ac-IETD-AFC Working Solution (50 µM): On the day of the experiment, dilute the 10 mM stock solution 1:200 in Assay Buffer. For example, add 5 µL of 10 mM stock to 995 µL of Assay Buffer. Protect from light.

-

Z-IETD-FMK Inhibitor (10 mM Stock): Reconstitute in sterile DMSO. Aliquot and store at -20°C.

-

AFC Standard (1 mM Stock): If performing absolute quantification, prepare a stock of free AFC in DMSO.

4.2 Sample Preparation (Cell Lysate)

Perform all steps on ice to minimize protease degradation.

For Adherent Cells:

-

Induce apoptosis in cells using the desired method. Include a non-induced control group.

-

Aspirate the culture medium. Wash cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 6-well plate well).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample.

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.[9]

For Suspension Cells:

-

Induce apoptosis as required. Include a non-induced control.

-

Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).[14]

-

Proceed from Step 5 in the adherent cell protocol.

4.3 Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design a plate map that includes blanks, non-induced controls, induced samples, and inhibitor controls for each condition.

-

Sample Loading:

-

Add 20-50 µg of total protein per well and adjust the final volume to 50 µL with Assay Buffer.

-

For Blanks: Add 50 µL of Assay Buffer only.

-

For Inhibitor Controls: Add the sample lysate to the well, then add Z-IETD-FMK to a final concentration of 10-20 µM. Incubate for 10-15 minutes at room temperature before adding the substrate.[7]

-

-

Pre-incubation: Equilibrate the plate to the desired reaction temperature (typically 37°C) for 5 minutes.

-

Reaction Initiation: Using a multichannel pipette, add 50 µL of the 50 µM Ac-IETD-AFC working solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 25 µM.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin reading fluorescence.

-

Settings: Excitation ~400 nm, Emission ~505 nm.

-

Mode: Kinetic.

-

Duration: Read every 1-2 minutes for at least 30-60 minutes.

-

Trustworthiness Note (E-E-A-T): The inhibitor control is non-negotiable for a self-validating assay. A significant reduction in the fluorescence signal in the presence of Z-IETD-FMK confirms that the measured activity is specific to caspase-8 or closely related caspases recognizing the IETD sequence.[5][12] Without this control, one cannot rule out signal from other proteases.

Data Analysis

-

Subtract Background: For each time point, subtract the average fluorescence reading of the blank wells from all other wells.

-

Plot Data: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.

-

Determine Reaction Velocity (V₀): Identify the initial, linear portion of the curve. The slope of this line represents the reaction velocity (V₀) in RFU/min. Most plate reader software can calculate this automatically. The assay should be linear with respect to time and enzyme concentration.

-

Normalize Activity: Normalize the velocity to the amount of protein in each well.

-

Normalized Activity = (V₀ in RFU/min) / (µg of protein)

-

-

Calculate Fold-Increase: Express the activity in treated samples as a fold-increase over the non-induced control.

-

Fold-Increase = (Normalized Activity of Treated Sample) / (Normalized Activity of Control Sample)[9]

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Substrate degradation (light exposure).- Contaminated reagents.- Autofluorescence from cell lysate. | - Always prepare substrate fresh and protect from light.- Use fresh, high-purity water and reagents.- Ensure the blank (buffer + substrate) reading is low. Subtract lysate-only background if necessary. |

| No or low signal in induced samples | - Ineffective apoptosis induction.- Insufficient protein loaded.- Inactive caspase-8 (oxidized).- Incorrect fluorometer settings. | - Confirm apoptosis with another method (e.g., Annexin V staining).- Increase protein amount per well (up to 100 µg).- Ensure fresh DTT was added to all buffers.- Verify Ex/Em wavelengths are correct for AFC (~400/505 nm). |

| High signal in non-induced control | - Spontaneous apoptosis in culture.- Non-specific protease activity. | - Check cell health and culture conditions.- Run the inhibitor control (Z-IETD-FMK). If the signal is not inhibited, it is not caspase-8 activity. |

| Non-linear reaction curves | - Substrate depletion (very high enzyme activity).- Enzyme instability. | - Dilute the cell lysate and re-run the assay.- Ensure the assay is run on ice or at a stable temperature and that DTT is present. |

References

-

Peter, M. E. (2000). Caspase-8 in apoptosis: the beginning of "the end"? PubMed. Retrieved from [Link]

-

Creative Animodel. (2024, June 25). What are caspase 8 activators and how do they work? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]

-

American Physiological Society. (n.d.). Caspase-8-mediated apoptosis induced by oxidative stress is independent of the intrinsic pathway and dependent on cathepsins. Retrieved from [Link]

-

MBL International. (n.d.). Z-IETD-FMK (Caspase-8/FLICE inhibitor). Retrieved from [Link]

-

MBL. (n.d.). Caspase-8 inhibitor Z-IETD-FMK. Retrieved from [Link]

-

BioVision. (n.d.). FLICE/Caspase-8 Colorimetric Assay Kit. Retrieved from [Link]

-

PNAS. (2009, May 19). Mechanism of procaspase-8 activation by c-FLIP L. Retrieved from [Link]

-

MP Biomedicals. (2022, June). Caspase 8 Activity Assay Kit User Manual. Retrieved from [Link]

-

Wang, J., et al. (2012). Caspase Protocols in Mice. Methods in Molecular Biology, 844, 125-136. Retrieved from [Link]

Sources

- 1. mblbio.com [mblbio.com]

- 2. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 5. Z-IETD-FMK | AAT Bioquest [aatbio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. sanbio.nl [sanbio.nl]

- 8. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. eurodiagnostico.com [eurodiagnostico.com]

- 15. mpbio.com [mpbio.com]

Application Notes and Protocols for the Fluorogenic Caspase-8 Substrate Ac-IETD-AFC

Prepared by: Senior Application Scientist

This guide provides an in-depth technical overview and detailed protocols for the use of Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC). It is designed for researchers, scientists, and drug development professionals engaged in the study of apoptosis and caspase-8 activity.

Foundational Principles: Understanding Caspase-8 and its Detection

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases).[2] Caspase-8 is a critical initiator caspase, playing a primary role in the extrinsic apoptosis pathway, which is triggered by external signals such as the binding of ligands to death receptors (e.g., Fas, TNFR1).

Upon activation, pro-caspase-8 is cleaved to form its active heterotetramer, which then initiates a downstream cascade by activating effector caspases like caspase-3 and -7. The measurement of caspase-8 activity is therefore a key indicator of the initiation of extrinsic apoptosis.

Ac-IETD-AFC is a highly specific, fluorogenic substrate designed to quantify the enzymatic activity of caspase-8.[3] The substrate consists of the tetrapeptide sequence IETD, which is the preferred recognition motif for caspase-8, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[3][4] In its uncleaved state, the AFC molecule is non-fluorescent. However, upon cleavage by active caspase-8 at the C-terminal side of the aspartate residue, free AFC is liberated.[5] The released AFC emits a strong yellow-green fluorescence when excited by light at a wavelength of approximately 400 nm, with a peak emission around 505 nm, allowing for sensitive and direct quantification of enzyme activity.[3][4]

Mechanism of Action: Ac-IETD-AFC Cleavage

The following diagram illustrates the enzymatic reaction central to this assay.

Caption: Experimental workflow for measuring Caspase-8 activity in cell lysates.

Methodology:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population. [4]2. Cell Harvest: Pellet 1-5 x 10⁶ cells per sample by centrifugation (e.g., 250 x g for 10 minutes). [1]Gently discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 50 µL of ice-cold 1X Cell Lysis Buffer (with fresh DTT). [4]4. Incubation: Incubate the lysate on ice for 10 minutes to ensure complete lysis. [4]5. Clarification: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris. [1]6. Assay Setup: Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. If not using immediately, store at -80°C. Determine the protein concentration of the lysate using a detergent-compatible method like the BCA assay. [1]7. Reaction Plate: In a 96-well black microplate, add 50 µL of cell lysate per well (adjusting volume with lysis buffer to normalize protein content, typically 50-200 µg). [1][4] * Self-Validation Controls:

- Negative Control: Lysate from untreated cells.

- Blank Control: 50 µL of Cell Lysis Buffer without lysate.

- Inhibitor Control: A replicate well of apoptotic lysate pre-incubated for 10-30 minutes with a caspase inhibitor (e.g., 1 µL of Ac-IETD-CHO) before adding the reaction buffer. [5]8. Initiate Reaction: Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well. [4]9. Add Substrate: Add 5 µL of 1 mM Ac-IETD-AFC stock solution to each well to achieve a final concentration of 50 µM. [4]10. Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. [1][4]Incubation time should be optimized; longer times may be needed for samples with low activity.

-

Measure Fluorescence: Read the plate using a fluorometer or fluorescence microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm. [1][4][6]

Protocol 2: In Vitro Assay with Purified Caspase-8

This protocol is ideal for screening potential inhibitors or characterizing the kinetic properties of purified or recombinant caspase-8.

Methodology:

-

Assay Setup: In a 96-well black microplate, prepare the reaction mixture. For a final volume of 100 µL:

-

85 µL of 1X Reaction Buffer (prepared by diluting the 2X stock, with fresh DTT added).

-

5 µL of purified active caspase-8 (diluted in 1X Reaction Buffer).

-

5 µL of test compound (or vehicle control, e.g., DMSO).

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow any inhibitors to bind to the enzyme.

-

Initiate Reaction: Add 5 µL of 1 mM Ac-IETD-AFC stock solution to each well (final concentration 50 µM).

-

Measure Fluorescence: Immediately begin reading the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = 400/505 nm. Alternatively, perform an endpoint reading after 1 hour of incubation at 37°C. [5]

References

-

RayBiotech. (n.d.). Ac-IETD-AFC. Retrieved from [Link]

-

UBPBio. (n.d.). Ac-IIe-Glu-Thr-Asp-AFC (Ac-IETD-AFC). Retrieved from [Link]

-

G-Biosciences. (2017). CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. protocols.io. Retrieved from [Link]

-

Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. Retrieved from [Link]

-

Immunoway. (n.d.). Caspase 8 Assay Kit, Colorimetric. Retrieved from [Link]

Sources

Measuring Apoptosis: A Detailed Guide to Using Ac-IETD-AFC for Caspase-8 Activity in a 96-Well Plate Format

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles for quantifying caspase-8 activity using the fluorogenic substrate Ac-IETD-AFC in a 96-well plate format. This application note moves beyond a simple set of instructions to offer insights into the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Central Role of Caspase-8 in Extrinsic Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] This intricate process is executed by a family of cysteine proteases known as caspases.[2] Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3]

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway.[4] This pathway is triggered by extracellular death ligands, such as FasL or TNF-α, binding to their respective death receptors on the cell surface.[1][4] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][5] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[1][3]

Once activated, caspase-8 propagates the apoptotic signal through two main branches:

-

Direct activation of effector caspases: Active caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and -7.[1][4]

-

Amplification via the intrinsic pathway: Caspase-8 can cleave the BH3-only protein Bid. The resulting truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.[1][3][4]

Given its pivotal role, the accurate measurement of caspase-8 activity is crucial for studying apoptosis in various contexts, including cancer biology, immunology, and neurodegenerative diseases.

The Principle of the Ac-IETD-AFC Assay

The fluorogenic substrate Ac-IETD-AFC is a sensitive and specific tool for measuring caspase-8 activity.[6][7][8] It is a synthetic tetrapeptide, Ile-Glu-Thr-Asp (IETD), which mimics the cleavage site of caspase-8 substrates, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[6][9]

In its uncleaved state, the AFC molecule is non-fluorescent. However, upon cleavage of the peptide backbone between the aspartate (D) and AFC residues by active caspase-8, the AFC is liberated.[6][10] Free AFC exhibits strong fluorescence when excited with light at approximately 400 nm, with an emission peak around 505 nm.[8][9][11] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-8 in the sample.

Visualizing the Pathway and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the caspase-8 signaling pathway and the experimental workflow for the 96-well plate assay.

Caption: A streamlined workflow for the 96-well plate-based caspase-8 activity assay using Ac-IETD-AFC.

Detailed Protocol for Caspase-8 Activity Assay in a 96-Well Plate

This protocol is a robust starting point and should be optimized for your specific cell type and experimental conditions.

Materials and Reagents

-

Cells of interest

-

Apoptosis-inducing agent (e.g., FasL, TNF-α, TRAIL)

-

96-well clear-bottom, black-walled microplate (minimizes well-to-well crosstalk and background fluorescence)

-

Ac-IETD-AFC substrate (e.g., from Cayman Chemical, AAT Bioquest) [6][9]* Caspase-8 inhibitor (optional but recommended) : Ac-IETD-CHO or Z-VAD-FMK [10]* Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol

-

2x Reaction Buffer : 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT (add fresh)

-

DMSO (for reconstituting substrate and inhibitor)

-

Phosphate-buffered saline (PBS)

-

Microplate fluorometer with excitation at ~400 nm and emission at ~505 nm filters

Reagent Preparation

-

Ac-IETD-AFC Stock Solution (10 mM) : Reconstitute lyophilized Ac-IETD-AFC in DMSO. [10][12]For example, add 685 µL of DMSO to 5 mg of the substrate (MW ~729.7 g/mol ). [6][12]Store at -20°C, protected from light. [10][12]Avoid repeated freeze-thaw cycles. [10][13]2. Caspase-8 Inhibitor Stock Solution (10 mM) : Reconstitute the inhibitor (e.g., Ac-IETD-CHO) in DMSO. Store at -20°C.

-

Cell Lysis Buffer : Prepare and store at 4°C.

-

2x Reaction Buffer : Prepare all components except DTT and store at 4°C. Crucially, add DTT to the required volume of 2x Reaction Buffer immediately before use. DTT is unstable in solution and essential for caspase activity. [14]

Experimental Procedure

-

Cell Seeding : Seed cells in a 96-well plate at a density that will result in 80-90% confluency for adherent cells, or a recommended concentration for suspension cells (e.g., 1-2 x 10^6 cells/mL), on the day of the experiment.

-

Induction of Apoptosis : Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated cells as a negative control.

-

Cell Lysis :

-

Adherent Cells : Gently aspirate the culture medium. Wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS and add 50 µL of ice-cold Cell Lysis Buffer to each well.

-

Suspension Cells : Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Aspirate the supernatant and wash once with ice-cold PBS. Re-pellet the cells and resuspend the pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

-

Incubation : Incubate the plate on ice for 10-15 minutes to ensure complete cell lysis. [14][15]5. Preparation of Reaction Mix : For each reaction, you will need 50 µL of 2x Reaction Buffer (with fresh DTT) and 5 µL of 10 mM Ac-IETD-AFC stock solution (final concentration 50 µM). Prepare a master mix based on the number of wells. For inhibitor controls, prepare a separate master mix that also includes the caspase-8 inhibitor.

-

Assay Initiation : Add 50 µL of the prepared reaction mix to each well containing 50 µL of cell lysate. The total volume in each well should be 100 µL.

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light. [14][15]The optimal incubation time may vary depending on the cell type and the degree of apoptosis.

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. [9][10]

Data Analysis and Presentation

The raw data will be in Relative Fluorescence Units (RFU).

-

Background Subtraction : Subtract the average RFU of the "no-cell" or "lysis buffer only" blank wells from all other readings.

-

Calculate Fold Change : To determine the induction of caspase-8 activity, divide the background-subtracted RFU of the treated samples by the background-subtracted RFU of the untreated control samples.

Fold Change = (RFU_Treated - RFU_Blank) / (RFU_Untreated - RFU_Blank)

-

Inhibitor Control : The fluorescence in wells containing the caspase-8 inhibitor should be close to the background level, confirming that the measured activity is specific to caspase-8 or related caspases.

Sample Data Presentation

| Condition | Average RFU | Standard Deviation | Fold Change in Caspase-8 Activity |

| Untreated Control | 15,250 | 850 | 1.0 |

| Apoptotic Stimulus (4h) | 78,600 | 4,200 | 5.2 |

| Apoptotic Stimulus + Inhibitor | 16,100 | 950 | 1.1 |

| Lysis Buffer Blank | 1,500 | 150 | N/A |

Troubleshooting and Key Considerations

| Issue | Potential Cause | Solution |

| High background fluorescence | Contaminated reagents or plate; intrinsic fluorescence of the inducing compound. | Use fresh, high-quality reagents; use black-walled plates; run a control with the compound in lysis buffer without cells. |

| Low signal or no induction | Insufficient apoptosis; inactive caspases; incorrect filter set. | Confirm apoptosis with another method (e.g., Annexin V staining); ensure DTT was added fresh to the reaction buffer; check the fluorometer's filter specifications. |

| High variability between replicates | Inconsistent cell seeding; pipetting errors; incomplete cell lysis. | Ensure a homogenous cell suspension when seeding; use calibrated pipettes; ensure adequate incubation time with lysis buffer. |

| Signal in uninduced cells | Basal level of apoptosis in the cell culture. | This is common; the fold-change calculation normalizes for this. [16]Ensure cells are healthy and not overgrown before starting the experiment. |

Scientific Integrity Note: While Ac-IETD-AFC is a preferred substrate for caspase-8, it can also be cleaved by other caspases, such as caspase-3, -10, and granzyme B. [8][9][13]Therefore, it is crucial to interpret the results in the context of the experimental design and, if necessary, use more specific inhibitors or complementary techniques to confirm the primary role of caspase-8.

References

-

Fine-tune your research. (2024, June 25). What are caspase 8 activators and how do they work? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Caspase-8 – Knowledge and References. Retrieved from [Link]

-

American Physiological Society Journals. (2007, May 1). Caspase-8-mediated apoptosis induced by oxidative stress is independent of the intrinsic pathway and dependent on cathepsins. Retrieved from [Link]

-

PubMed. (2000, August 15). Caspase-8 in apoptosis: the beginning of "the end"? Retrieved from [Link]

-

PMC. (2025, October 8). Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence emission (at 455 nm) of AFC with ClO⁻ at pH 6–9. Retrieved from [Link]

-

PubMed. (n.d.). Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing. Retrieved from [Link]

-

UBPBio. (n.d.). Ac-Ile-Glu-Thr-Asp-AFC (Ac-IETD-AFC). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of fluorescence emissions of cross-linked AFCs (blue curves).... Retrieved from [Link]

-

MP Biomedicals. (2022, June). Caspase 8 Activity Assay Kit. Retrieved from [Link]

-

ChemoMetec. (n.d.). Caspase 3/7, 8, or 9 Assay. Retrieved from [Link]

-

Abbkine. (n.d.). Caspase-8 Assay Kit (Colorimetric). Retrieved from [Link]

-

UBPBio. (n.d.). Ac-Ile-Glu-Thr-Asp-AFC (Ac-IETD-AFC) Protocol. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Supplement of Fluorescence characteristics, absorption properties, and radiative effects of water-soluble organic carbon in seasonal snow across northeastern China. Retrieved from [Link]

-

PMC. (n.d.). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Retrieved from [Link]

-

Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]

-

Protocols.io. (2016, June 30). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Retrieved from [Link]

Sources

- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 2. chemometec.com [chemometec.com]

- 3. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac-IETD-AFC *CAS 211990-57-7* | AAT Bioquest [aatbio.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 11. ubpbio.com [ubpbio.com]

- 12. ubpbio.com [ubpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. mpbio.com [mpbio.com]

- 16. promega.com [promega.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-IETD-AFC Assays

Introduction

Welcome to the Technical Support Center. If you are observing high background fluorescence in your Ac-IETD-AFC assays, you are encountering a common signal-to-noise ratio (SNR) challenge inherent to coumarin-based fluorogenic substrates.

Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin) is the industry-standard substrate for Caspase-8. However, high background readings can arise from three distinct vectors: hydrolytic instability , optical interference , or biological cross-reactivity .

This guide moves beyond generic advice, providing a causal analysis of these vectors and a self-validating diagnostic workflow to restore your assay's sensitivity.

Part 1: Diagnostic Logic (Visual Workflow)

Before modifying your protocol, use this logic tree to isolate the source of the background.

Caption: Diagnostic logic tree for isolating the root cause of high background fluorescence in Ac-IETD-AFC assays.

Part 2: Troubleshooting Guide & FAQs

Category 1: Reagent Chemistry (The "Blank" is High)

Q: Why does my buffer-only control (no lysate) show high fluorescence immediately? A: Free AFC contamination due to substrate degradation. The peptide-coumarin bond in Ac-IETD-AFC is susceptible to spontaneous hydrolysis, especially if stored improperly. If your "Time 0" blank is high, your substrate stock likely contains free 7-Amino-4-trifluoromethylcoumarin (AFC).

-

Mechanism: Repeated freeze-thaw cycles introduce moisture, hydrolyzing the ester bond and releasing fluorescent AFC even without enzyme presence.

-

Solution:

-

Check the purity of your Ac-IETD-AFC by running a standard curve of the substrate vs. free AFC.

-

Always store substrate stocks at -20°C (or -80°C) in single-use aliquots.

-

Critical: Ensure the substrate is protected from light; AFC is photolabile.

-

Q: My blank starts low but increases over time without enzyme. Why? A: DTT-induced non-enzymatic hydrolysis. Caspase assays require reducing agents like Dithiothreitol (DTT) to keep the active site cysteine reduced. However, oxidized DTT or incorrect pH can accelerate non-specific cleavage of the substrate.

-

Technical Insight: DTT is unstable in solution. Using DTT stock that has been at 4°C for weeks can lead to artifacts.

-

Protocol Adjustment: Always add fresh DTT (10 mM final) to the reaction buffer immediately before the assay. Do not store the buffer with DTT added [1].

Category 2: Biological Matrix (The "Control" is High)

Q: My untreated negative control cells show significant activity. Is this real Caspase-8? A: It could be Granzyme B cross-reactivity or constitutive protease activity. While Ac-IETD is optimized for Caspase-8, it is not perfectly specific. The tetrapeptide sequence IETD resembles the cleavage site for Granzyme B (IEPD) and can be cleaved by Caspase-3/7 at high concentrations [2].

-

Validation Step: You must validate that the signal is Caspase-8 specific.

-

Experiment: Set up a control well containing the specific inhibitor Z-IETD-FMK (or Ac-IETD-CHO).

-

Interpretation: If the "high background" in your negative control is not blocked by Z-IETD-FMK, it is non-specific protease activity. If it is blocked, your "negative" cells have basal Caspase-8 activity [3].

-

Q: Can I use cell culture media directly in the assay? A: Only if it is Phenol Red-free. Phenol red acts as a spectral quencher and background enhancer. Its emission spectrum overlaps significantly with AFC (Emission Max: 505 nm) [4].

-

Data Comparison:

| Component | Excitation (nm) | Emission (nm) | Interference Risk |

| Ac-IETD-AFC | ~400 | ~505 | N/A (Target) |

| Phenol Red | ~440 | ~560 | High (Absorbs Ex/Em) |

| FBS (Serum) | ~360-400 | ~450-500 | High (Autofluorescence) |

-

Solution: Lyse cells and transfer to a clear reaction buffer (e.g., HEPES/PIPES based) or use Phenol Red-free/Serum-free media for live-cell assays.

Category 3: Instrumentation (Signal-to-Noise)

Q: My readings are erratic. What are the optimal filter settings? A: Shift your excitation to avoid UV autofluorescence. Standard settings are Ex: 400 nm / Em: 505 nm. However, plastic plates and biological debris autofluoresce strongly in the UV range (<380 nm).

-

Optimization:

-

Excitation: Narrow your excitation bandwidth. If your reader allows, excite at 400 ± 10 nm rather than broad UV.

-

Gain: Do not set the gain using the empty blank. Set the gain such that your positive control (or a 5 µM Free AFC standard) reads at ~80% of the detector's dynamic range. This prevents the background noise from being amplified into a "signal" [5].

-

Part 3: The "Zero-Background" Optimization Protocol

To definitively resolve high background, execute this Kinetic Subtraction Protocol . This method is superior to endpoint reading because it isolates the rate of enzymatic activity (Slope) from the static background (Y-intercept).

Workflow Diagram

Caption: Kinetic workflow to eliminate static background interference.

Step-by-Step Methodology

-

Preparation:

-

Thaw cell lysates on ice.[1]

-

Prepare 2X Reaction Buffer (typically HEPES pH 7.4, NaCl, CHAPS, EDTA).

-

CRITICAL: Add DTT to 10 mM and EDTA to 2 mM immediately before use. (EDTA chelates divalent cations that might activate non-specific proteases).

-

-

Plate Setup (Black 96-well flat bottom):

-

Well A: Buffer + Substrate (Reagent Blank).

-

Well B: Lysate + Substrate (Sample).

-

Well C: Lysate + Inhibitor (Z-IETD-FMK) + Substrate (Specificity Control).

-

-

Measurement:

-

Pre-incubate plate at 37°C for 10 minutes.

-

Add Ac-IETD-AFC (50 µM final concentration).

-

Immediately start reading: Ex 400 nm / Em 505 nm .

-

Interval: 2 minutes. Duration: 60 minutes.[2]

-

-

Analysis (The Fix):

-

Plot RFU vs. Time.

-

Ignore the absolute RFU value (Y-axis position). High background simply shifts the line up.

-

Calculate the Slope (ΔRFU/min) of the linear portion.

-

Result: The slope of the Reagent Blank should be near zero. The slope of the Sample represents true Caspase-8 activity, independent of the initial background fluorescence.

-

References

-